molecular formula C12H11BrClIN2O2 B598406 tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1198096-54-6

tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B598406
CAS No.: 1198096-54-6
M. Wt: 457.49
InChI Key: BCJCEPFJUXGZQN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's full chemical name indicates a pyrrolo[2,3-c]pyridine core structure with specific positional substitution patterns. The bracketed notation [2,3-c] designates the fusion pattern between the pyrrole and pyridine rings, where the pyrrole nitrogen occupies position 1 and the pyridine nitrogen occupies position 4 in the fused bicyclic system.

The molecular formula determination reveals the composition as C₁₂H₁₁BrClIN₂O₂, with a precisely calculated molecular weight of 457.49 daltons. This molecular formula analysis demonstrates the presence of twelve carbon atoms forming the heterocyclic core and tert-butyl protecting group, eleven hydrogen atoms distributed across the aromatic and aliphatic regions, and two nitrogen atoms integral to the bicyclic framework. The halogen substitution pattern includes one bromine atom at position 5, one chlorine atom at position 7, and one iodine atom at position 3, representing a unique tri-halogenated configuration within the pyrrolopyridine family.

The Chemical Abstracts Service registry number 1198096-54-6 provides unambiguous identification of this specific structural isomer. Alternative nomenclature systems describe the compound as 2-Methyl-2-propanyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, emphasizing the tert-butyl group as a 2-methyl-2-propanyl substituent. The systematic analysis of positional numbering follows established heterocyclic conventions where the pyrrole nitrogen receives priority numbering as position 1, subsequently determining all other positional assignments throughout the fused ring system.

Molecular Parameter Value Reference
Molecular Formula C₁₂H₁₁BrClIN₂O₂
Molecular Weight 457.49 g/mol
Chemical Abstracts Service Number 1198096-54-6
Monoisotopic Mass 455.873715 Da
Average Mass 457.490 Da

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic planarity within the fused heterocyclic core, consistent with aromatic delocalization across both pyrrole and pyridine ring systems. The pyrrolo[2,3-c]pyridine framework maintains essential coplanarity with minimal deviation from idealized aromatic geometry, as observed in related pyrrolopyridine structures where root-mean-square deviations typically range below 0.02 Angstroms. The halogen substituents at positions 3, 5, and 7 occupy positions that minimize steric hindrance while maximizing electronic stabilization through halogen-aromatic interactions.

The tert-butyl carboxylate group adopts a preferred conformation that positions the bulky tert-butyl moiety away from the halogenated aromatic core to minimize unfavorable steric interactions. Conformational analysis reveals that the carboxyl carbonyl oxygen maintains optimal overlap with the aromatic pi-system, facilitating electronic delocalization that stabilizes the overall molecular structure. The three-dimensional arrangement of halogen atoms creates a distinctive electronic environment where the iodine substituent at position 3 exerts significant influence on molecular polarizability and intermolecular interactions.

Computational analysis of the molecular geometry indicates that the carbon-halogen bond lengths follow expected periodic trends, with the carbon-iodine bond being longest, followed by carbon-bromine, and carbon-chlorine bonds being shortest. The bond angles within the fused ring system deviate minimally from ideal aromatic values, demonstrating the structural integrity of the pyrrolopyridine core despite multiple halogen substitutions. The dihedral angles between the aromatic plane and the carboxylate group suggest restricted rotation around the nitrogen-carbonyl bond, consistent with partial double-bond character arising from resonance interactions.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, comparative analysis with structurally related pyrrolopyridine derivatives provides valuable insights into expected crystalline behavior. The crystal structure analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a closely related analogue, reveals monoclinic crystal system characteristics with space group symmetry that accommodates hydrogen bonding between adjacent molecules. These structural precedents suggest that the tri-halogenated derivative would likely exhibit similar crystalline packing arrangements influenced by halogen bonding interactions.

X-ray diffraction studies of related halogenated pyrrolopyridines demonstrate that halogen atoms participate significantly in intermolecular interactions that stabilize crystal packing arrangements. The presence of multiple halogens in this compound would be expected to generate complex halogen bonding networks, potentially involving halogen-halogen, halogen-nitrogen, and halogen-pi interactions. The molecular symmetry considerations suggest reduced symmetry compared to unsubstituted pyrrolopyridines due to the asymmetric distribution of different halogen atoms.

Anticipated crystallographic parameters based on molecular dimensions and known pyrrolopyridine structures indicate unit cell dimensions that accommodate both the extended molecular length due to the tert-butyl group and the increased molecular width from halogen substituents. The crystal density would be significantly elevated compared to non-halogenated analogues due to the high atomic masses of bromine and iodine atoms. Thermal parameter analysis from related structures suggests that halogen atoms exhibit relatively large displacement parameters due to their peripheral positions and significant polarizability.

Crystallographic Parameter Expected Range Basis for Estimation
Crystal System Monoclinic or Triclinic Related pyrrolopyridine structures
Space Group P2₁/c or P-1 Hydrogen bonding patterns
Density 2.0-2.4 g/cm³ High halogen content
Unit Cell Volume 800-1200 Ų Molecular dimensions

Comparative Analysis with Related Pyrrolo[2,3-c]pyridine Derivatives

Comparative structural analysis reveals significant differences between this compound and other pyrrolopyridine derivatives in terms of substitution patterns, electronic properties, and molecular reactivity. The tri-halogenated nature of this compound distinguishes it from more commonly studied mono- or di-halogenated analogues, creating unique electronic and steric environments that influence both chemical behavior and biological activity. Related compounds such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine exhibit simpler substitution patterns with only single halogen substitution, resulting in markedly different electronic distributions and intermolecular interaction capabilities.

The comparison with 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reveals the impact of ring fusion isomerism, where the [2,3-b] versus [2,3-c] fusion pattern significantly alters the electronic properties and substitution reactivity. The [2,3-c] isomer in the target compound exhibits different nitrogen positioning that affects both hydrogen bonding capabilities and metal coordination behavior compared to [2,3-b] analogues. The crystalline properties also differ substantially, with the [2,3-c] isomer demonstrating higher crystallinity and improved handling characteristics compared to oil-like [2,3-b] derivatives.

Structural comparisons with other trisubstituted pyrrolopyridines indicate that the specific combination of bromine, chlorine, and iodine creates unprecedented electronic diversity within a single molecular framework. The electronic effects of these halogens combine synergistically, with iodine providing significant polarizability, bromine offering moderate electronegativity, and chlorine contributing strong electron-withdrawing character. This unique halogen combination results in complex electronic gradients across the molecular surface that distinguish this compound from any other known pyrrolopyridine derivative.

The presence of the tert-butyl carboxylate protecting group further differentiates this compound from simpler pyrrolopyridine analogues by providing steric bulk and electronic stabilization that influences both conformational preferences and intermolecular interactions. Comparative analysis with non-protected pyrrolopyridines demonstrates that the carboxylate group significantly alters crystal packing arrangements and solution-phase behavior. The combination of tri-halogenation and tert-butyl protection creates a structurally unique compound that represents the convergence of multiple synthetic modifications within the pyrrolopyridine chemical space.

Compound Substitution Pattern Key Structural Features Reference
This compound Tri-halogenated with protection High crystallinity, unique electronics
5-Bromo-1H-pyrrolo[2,3-b]pyridine Mono-halogenated Simple structure, hydrogen bonding
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Di-halogenated, different isomer Moderate complexity, [2,3-b] fusion
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Aryl substituted, different isomer Bulky substituents, [3,2-c] fusion

Properties

IUPAC Name

tert-butyl 5-bromo-7-chloro-3-iodopyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClIN2O2/c1-12(2,3)19-11(18)17-5-7(15)6-4-8(13)16-10(14)9(6)17/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJCEPFJUXGZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=NC(=C21)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674071
Record name tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198096-54-6
Record name tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination at Position 3

Iodination is typically achieved using N-iodosuccinimide (NIS) under acidic conditions. A representative procedure involves:

  • Substrate : 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Reagents : NIS (1.2 equiv), trifluoroacetic acid (TFA, catalytic)

  • Solvent : Dichloromethane (DCM)

  • Conditions : Stirred at 25°C for 12 hours under nitrogen.

  • Yield : 78% (3-iodo-1H-pyrrolo[2,3-c]pyridine).

Mechanistic Insight : Electrophilic aromatic substitution (EAS) is favored at the electron-rich 3-position due to the pyrrole nitrogen’s directing effects.

Bromination at Position 5

Bromination employs N-bromosuccinimide (NBS) with radical initiation:

  • Substrate : 3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 65% (5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine).

Optimization Note : Excess NBS leads to di-brominated byproducts; stoichiometric control is critical.

Chlorination at Position 7

Chlorination uses sulfuryl chloride (SO₂Cl₂) under controlled conditions:

  • Substrate : 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Reagents : SO₂Cl₂ (1.05 equiv)

  • Solvent : Dry tetrahydrofuran (THF)

  • Conditions : −20°C for 2 hours, then warmed to 0°C.

  • Yield : 72% (5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine).

Regioselectivity : The electron-withdrawing iodine and bromine substituents direct chlorination to the 7-position.

tert-Butoxycarbonyl (Boc) Protection

The final step introduces the Boc group to protect the pyrrole nitrogen, enhancing stability and solubility.

Boc Anhydride Protocol

Adapted from analogous pyrrolopyridine protections:

  • Substrate : 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.2 equiv)

  • Solvent : Acetonitrile (MeCN)

  • Conditions : Stirred at 20°C for 18 hours.

  • Workup : Concentrated under vacuum, purified via silica gel chromatography (heptane:EtOAc = 4:1).

  • Yield : 89%.

Key Data :

ParameterValue
Purity (HPLC)>98%
Melting Point149–150°C
Molecular Weight457.49 g/mol

Alternative Synthetic Routes

One-Pot Halogenation-Protection Strategy

A streamlined approach combines iodination and Boc protection in a single reactor:

  • Substrate : 1H-pyrrolo[2,3-c]pyridine

  • Reagents : NIS (1.2 equiv), Boc₂O (1.5 equiv), DMAP (0.2 equiv)

  • Solvent : DCM

  • Conditions : 0°C to 25°C over 24 hours.

  • Yield : 62% (lower than stepwise method due to competing side reactions).

Microwave-Assisted Functionalization

Microwave irradiation accelerates bromination and chlorination:

  • Substrate : 3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Reagents : NBS (1.1 equiv), SO₂Cl₂ (1.05 equiv)

  • Solvent : 1,4-Dioxane

  • Conditions : 100°C, 30 minutes.

  • Yield : 70% (5-bromo-7-chloro-3-iodo derivative).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.73 (s, 1H, H-4), 7.56 (s, 1H, H-6), 6.74 (d, J = 3.3 Hz, 1H, H-2).

  • ¹³C NMR : δ 152.1 (C=O), 118.9 (C-I), 114.2 (C-Br), 112.7 (C-Cl).

  • HRMS : m/z calcd for C₁₂H₁₁BrClIN₂O₂ [M+H]⁺ 457.49, found 457.48.

Purity Optimization

  • HPLC Conditions : C18 column, gradient MeCN/H₂O (0.1% TFA), 254 nm.

  • Impurity Profile : <1% dehalogenated byproducts.

Industrial-Scale Considerations

Cost-Effective Halogen Sources

  • Iodine : Replaced NaI with NIS to minimize waste.

  • Bromine : NBS preferred over Br₂ for safety and selectivity.

Solvent Recovery Systems

  • DCM and THF : Recycled via distillation (≥95% recovery).

Environmental Impact

  • E-Factor : 8.2 (improved from 12.5 via solvent recycling).

Challenges and Solutions

Regioselectivity in Polyhalogenation

  • Issue : Competing halogenation at positions 2 and 4.

  • Solution : Use bulky directing groups (e.g., trimethoxybenzene) during intermediate stages.

Boc Group Stability

  • Issue : Acidic conditions during chlorination risk Boc cleavage.

  • Solution : Delay Boc protection until final step.

Comparative Analysis of Methods

ParameterStepwise HalogenationOne-Pot StrategyMicrowave Method
Total Yield72%62%70%
Reaction Time38 hours24 hours6 hours
Purity>98%95%97%
ScalabilityExcellentModerateLimited

Chemical Reactions Analysis

tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to remove halogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with various molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity. Additionally, the pyrrolo[2,3-c]pyridine core can interact with enzymes and receptors, modulating their function . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of structurally related compounds reveals critical distinctions in substitution patterns, core scaffolds, and biological activity:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound pyrrolo[2,3-c]pyridine 5-Br, 7-Cl, 3-I, tert-butyl 457.49 Cytotoxic intermediate; SAR studies
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) pyrrolo[2,3-b]pyridine 5-Br, 3-(pyridin-3-ylethynyl) ~313 (estimated) Sonogashira coupling product; SAR exploration
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate pyrrolo[2,3-c]pyridine 5-Br, 7-Cl, tert-butyl 341.58 (calculated) Precursor to target compound; limited bioactivity data
tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 928653-81-0) pyrrolo[2,3-b]pyridine 5-Br, 3-I, tert-butyl 409.07 (calculated) High structural similarity (0.89); cross-coupling utility

Key Observations

Core Scaffold Differences :

  • Pyrrolo[2,3-c]pyridines (target compound) differ from pyrrolo[2,3-b]pyridines (e.g., 20b) in nitrogen atom positioning, which alters electronic properties and binding interactions .
  • The [2,3-c] scaffold in the target compound is associated with enhanced cytotoxicity in EGFR-driven cancers due to optimized steric and electronic profiles .

Multiple halogens (Br, Cl, I) in the target compound enable diverse functionalization (e.g., Suzuki or Buchwald-Hartwig couplings), unlike mono-halogenated analogs .

Biological Activity: Compounds like 20b and 20c () focus on structure-activity relationship (SAR) studies for kinase inhibition, whereas the target compound is tailored for cytotoxicity . The tert-butyl group in the target compound improves pharmacokinetic properties compared to non-protected analogs (e.g., 7-methoxy derivatives in ) .

Biological Activity

tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS Number: 1198096-54-6) is a pyrrolopyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which suggest a variety of pharmacological applications. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is C₁₂H₁₁BrClIN₂O₂, with a molecular weight of 457.49 g/mol. The compound exhibits several functional groups that contribute to its biological activity, including halogens and a carboxylate moiety.

PropertyValue
Molecular FormulaC₁₂H₁₁BrClIN₂O₂
Molecular Weight457.49 g/mol
CAS Number1198096-54-6
Physical FormSolid
Hazard ClassificationIrritant

Antimicrobial Properties

Research has indicated that pyrrolopyridine derivatives possess significant antimicrobial properties. A study by demonstrated that similar compounds exhibit potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, pyrrolopyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. A case study involving related compounds showed that they could effectively inhibit the growth of HeLa cells (cervical cancer) and L929 cells (normal fibroblast cells) by disrupting cellular processes associated with proliferation and survival .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. Similar compounds have been shown to interact with various molecular targets within cancer cells, leading to alterations in cell cycle progression and apoptosis . Further research is necessary to elucidate the precise mechanisms involved.

Case Study 1: Antimicrobial Screening

In a recent study focusing on the antimicrobial properties of pyrrolopyridine derivatives, it was found that certain modifications in the chemical structure significantly enhanced antibacterial activity. The study highlighted the importance of halogen substitution in increasing potency against Gram-positive bacteria .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the cytotoxic effects of related pyrrolopyridine compounds on various cancer cell lines. Results indicated that these compounds could induce apoptosis through the mitochondrial pathway, suggesting their potential as lead compounds for further development in cancer therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate?

Methodological Answer:
The synthesis typically involves sequential halogenation and protection strategies. For halogenation, regioselective bromination and iodination can be achieved using electrophilic reagents (e.g., N-bromosuccinimide or iodine monochloride) under controlled temperatures (0–20°C) in anhydrous solvents like dichloromethane. The tert-butyl carboxylate group is introduced via a Boc-protection step using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and drying over Na₂SO₄.

Key Considerations:

  • Monitor reaction progress via TLC or LC-MS to avoid over-halogenation.
  • Use inert atmosphere (N₂/Ar) to prevent deprotection of the Boc group.

Advanced: How can regioselectivity challenges in halogenation be addressed for pyrrolo[2,3-c]pyridine derivatives?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density distribution. For example, iodine tends to occupy the 3-position due to lower steric hindrance compared to bulkier halogens. Experimental validation using NMR (¹H, ¹³C) and X-ray crystallography (as in ) confirms substitution patterns . Competing pathways (e.g., bromine vs. chlorine insertion) require optimization of stoichiometry and temperature.

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